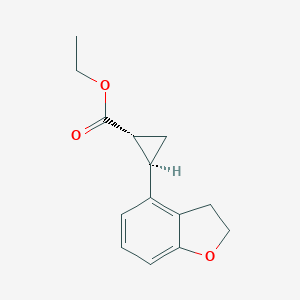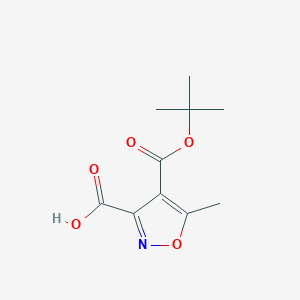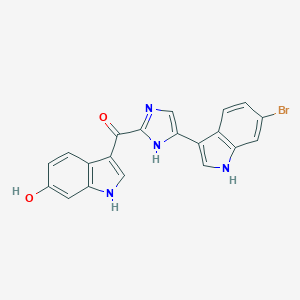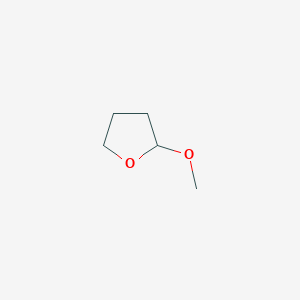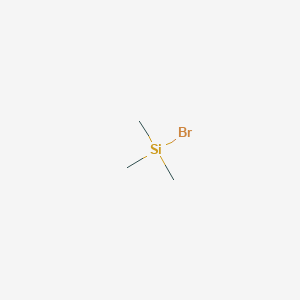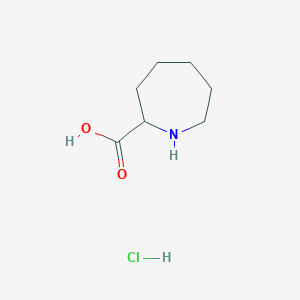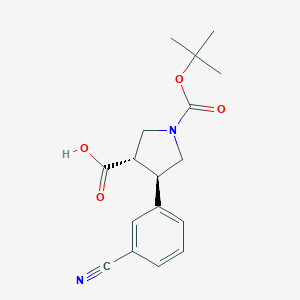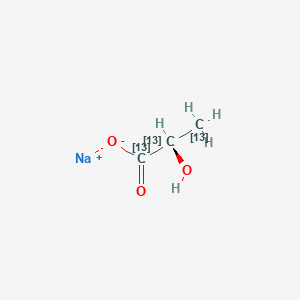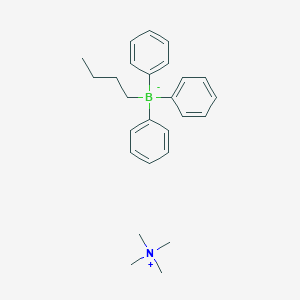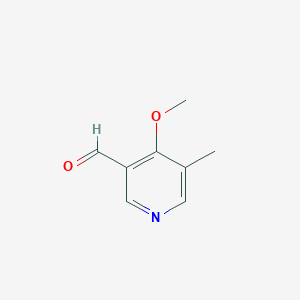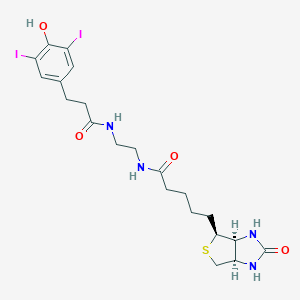
Baeihpp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baeihpp, also known as N-(2-hydroxypropyl) methacrylamide (HPMA), is a polymer-based drug delivery system. It is a synthetic polymer that is used to deliver drugs to targeted sites in the body. Baeihpp has gained significant attention in the field of drug delivery due to its unique properties such as biocompatibility, biodegradability, and controlled release of drugs.
Mecanismo De Acción
Baeihpp delivers drugs to the targeted site through a passive targeting mechanism known as the enhanced permeability and retention (EPR) effect. The EPR effect is based on the fact that tumor tissues have a leaky vasculature and poor lymphatic drainage, which results in the accumulation of Baeihpp in the tumor tissue. Once Baeihpp reaches the tumor tissue, the drug is released in a controlled manner, leading to higher drug concentrations at the site of action.
Efectos Bioquímicos Y Fisiológicos
Baeihpp has been shown to have minimal toxicity and immunogenicity in vivo. It is biocompatible and biodegradable, which makes it an ideal candidate for drug delivery applications. Baeihpp can be eliminated from the body through renal excretion or enzymatic degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Baeihpp has several advantages for lab experiments. It can be easily synthesized and purified, and the drug release can be controlled by adjusting the polymer composition. Baeihpp can also be conjugated with various targeting ligands such as antibodies or peptides to enhance the specificity of drug delivery. However, Baeihpp has some limitations, such as the difficulty in achieving a uniform drug loading and release profile, and the potential for premature drug release during storage.
Direcciones Futuras
Baeihpp has great potential for future drug delivery applications. Some of the future directions include the development of Baeihpp-based nanocarriers for targeted drug delivery, the use of Baeihpp for gene therapy, and the exploration of Baeihpp for immunotherapy applications. Furthermore, the use of Baeihpp in combination with other drug delivery systems such as liposomes or nanoparticles can enhance the efficacy of drug delivery.
Conclusion:
Baeihpp is a promising polymer-based drug delivery system that has gained significant attention in the field of drug delivery. It has several advantages such as biocompatibility, biodegradability, and controlled drug release. Baeihpp has been extensively studied for its drug delivery applications, and it has shown great potential for future drug delivery applications.
Métodos De Síntesis
Baeihpp is synthesized through a radical polymerization reaction of Baeihpp(2-hydroxypropyl) methacrylamide monomers. The polymerization reaction is initiated by a free radical initiator such as azobisisobutyronitrile (AIBN) or peroxide. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 60-70 °C. The resulting polymer is then purified by dialysis or precipitation.
Aplicaciones Científicas De Investigación
Baeihpp has been extensively studied for its drug delivery applications. It has been used to deliver a wide range of drugs including anticancer agents, anti-inflammatory agents, and antibiotics. Baeihpp can be conjugated with drugs through a covalent bond or encapsulated within the polymer matrix. The drug release from Baeihpp can be controlled by adjusting the polymer composition, molecular weight, and crosslinking density.
Propiedades
Número CAS |
111790-42-2 |
|---|---|
Nombre del producto |
Baeihpp |
Fórmula molecular |
C21H28I2N4O4S |
Peso molecular |
686.3 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]ethyl]pentanamide |
InChI |
InChI=1S/C21H28I2N4O4S/c22-13-9-12(10-14(23)20(13)30)5-6-18(29)25-8-7-24-17(28)4-2-1-3-16-19-15(11-32-16)26-21(31)27-19/h9-10,15-16,19,30H,1-8,11H2,(H,24,28)(H,25,29)(H2,26,27,31)/t15-,16-,19-/m0/s1 |
Clave InChI |
ZADYZPFVEWLGRJ-BXWFABGCSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |
Sinónimos |
BAEIHPP biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



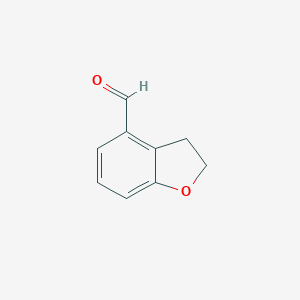
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
